molecular formula C10H22ClNO B13035128 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride CAS No. 61171-38-8

4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride

Cat. No.: B13035128
CAS No.: 61171-38-8
M. Wt: 207.74 g/mol
InChI Key: JODAWCGHVWQBMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the compound is produced through a series of chemical reactions involving the use of high-purity reagents and solvents. The process often includes steps such as recrystallization from ethanol/ether or acetonitrile to purify the final product .

Scientific Research Applications

Mechanism of Action

Biological Activity

4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is often investigated for its pharmacological properties, particularly in relation to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H23ClN2O
  • Molecular Weight : 220.77 g/mol

The compound features a piperidine ring substituted with hydroxymethyl and tetramethyl groups, contributing to its unique biological activity profile.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a range of biological activities including:

  • Antiviral Activity : Some studies have shown that piperidine derivatives can inhibit viral replication. For instance, compounds structurally related to 4-Piperidinemethanol have been evaluated for their effectiveness against various viruses such as flaviviruses .
  • Melanocortin Receptor Agonism : Piperidine and piperazine derivatives have been explored as melanocortin receptor agonists. These receptors are implicated in several physiological processes including appetite regulation and energy homeostasis .
  • Neuropharmacological Effects : The structure of piperidine derivatives allows them to interact with neurotransmitter systems. They may influence dopamine and serotonin pathways, contributing to their potential use in treating neurological disorders .

Antiviral Studies

Recent investigations into the antiviral properties of piperidine derivatives have highlighted the significance of structural modifications on biological activity. For example:

CompoundIC50 Value (μM)Target
Compound 121.7ZVpro (Zika Virus Protease)
Compound 34.65ZVpro
Compound 171.62ZVpro

These findings suggest that specific substitutions on the piperidine ring can enhance antiviral efficacy .

Melanocortin Receptor Studies

Piperidine derivatives have shown promise as melanocortin receptor agonists. In particular:

  • Mechanism of Action : These compounds activate melanocortin receptors which may lead to increased energy expenditure and reduced food intake.
  • Therapeutic Potential : They are being studied for obesity and metabolic syndrome treatments .

Case Studies

  • Case Study on Antiviral Activity :
    A study focused on synthesizing various piperidine analogs revealed that certain modifications significantly improved their potency against viral proteases. The structure-activity relationship (SAR) indicated that longer side chains could enhance binding affinity while maintaining selectivity for viral targets.
  • Case Study on Neuropharmacological Effects :
    Another research highlighted the effects of piperidine derivatives on neurotransmitter release in animal models. The results demonstrated alterations in dopamine levels, suggesting potential applications in treating conditions such as depression and anxiety.

Properties

CAS No.

61171-38-8

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-12)6-10(3,4)11-9;/h8,11-12H,5-7H2,1-4H3;1H

InChI Key

JODAWCGHVWQBMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)CO)C.Cl

Origin of Product

United States

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